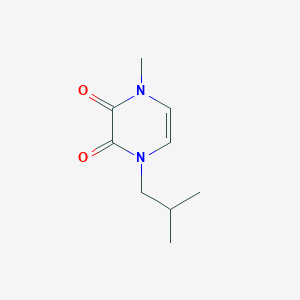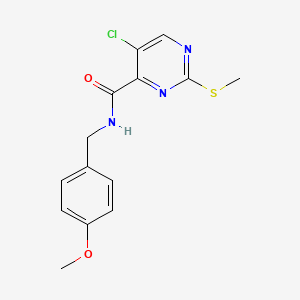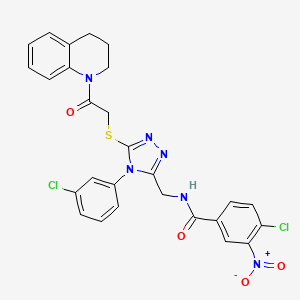![molecular formula C24H25N3O3S B2634472 2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941925-83-3](/img/structure/B2634472.png)
2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic acid was dissolved in DMF, and N,N-diisopropylethylamine was added. The reaction mixture was stirred, and HBTU and benzo[d]thiazol-2-amine were added .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound 2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has been involved in various research studies focusing on the synthesis of novel compounds and their structural characterization. For instance, research has highlighted the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derivatives, indicating the potential of this compound as a precursor in synthesizing structurally diverse molecules with potential biological activities (Abu‐Hashem et al., 2020). Additionally, studies have documented the synthesis and X-ray crystallographic characterization of various derivatives, providing insights into their molecular structure and conformation (Vasu et al., 2004; Vasu et al., 2005).
Biological Activities and Pharmacological Potential
Several research efforts have been dedicated to exploring the biological activities and pharmacological potential of derivatives of this compound. For instance, some studies have reported on the antibacterial, antifungal, anti-inflammatory, and analgesic activities of certain derivatives, underlining their therapeutic potential in these areas (Priya et al., 2006; Palkar et al., 2017; Talupur et al., 2021). Furthermore, certain compounds have demonstrated promising results in preliminary screenings for antiarrhythmic, serotonin antagonist, and antianxiety activities, further broadening the potential pharmacological applications of these derivatives (Amr et al., 2010).
Chemical Transformations and Synthetic Utility
Research has also delved into the chemical transformations and synthetic utility of this compound and its derivatives. Studies have detailed various synthetic methods and chemical reactions leading to the formation of a wide range of structurally diverse and biologically active heterocyclic compounds. These investigations highlight the versatility of this compound as a starting material in organic synthesis, enabling the creation of a multitude of compounds with potential biological and pharmacological applications (Mohareb et al., 2003; Mohareb et al., 2004).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential inhibitory effects on CK1δ/ε, as well as its potential applications in the treatment of diseases where CK1δ/ε plays a role . Additionally, more research could be done to fully characterize its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
2-benzamido-N-[2-(3-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-18-10-5-7-16(15-18)13-14-25-23(29)19-11-6-12-20-21(19)26-24(31-20)27-22(28)17-8-3-2-4-9-17/h2-5,7-10,15,19H,6,11-14H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCBXKUVKPILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)

![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)

![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634409.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)